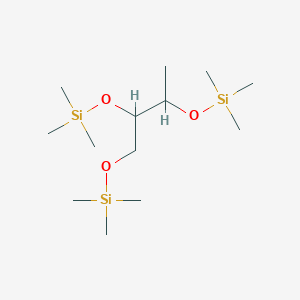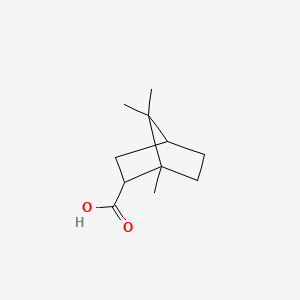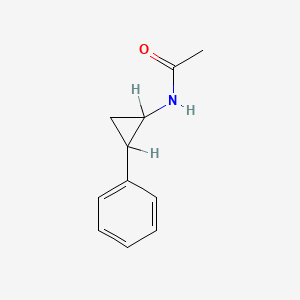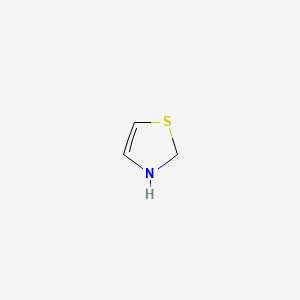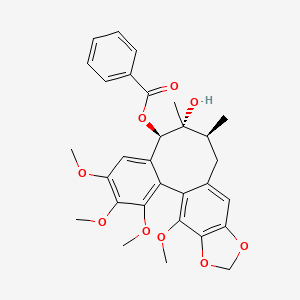
Schizandrer A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schizandrer A is a natural product found in Schisandra sphenanthera with data available.
Applications De Recherche Scientifique
Cognitive and Neurological Effects
Memory Enhancement and Neuroprotection : Schizandrin A has shown promise in enhancing memory and cognitive functions. It has been effective in ameliorating memory impairments induced by estrogen deficiency in rats (Jiang et al., 2015) and in improving cognitive functions in Alzheimer's disease models (Wang et al., 2021). Additionally, it has shown potential in reversing memory impairment in rats, suggesting a role in enhancing cholinergic function (Egashira et al., 2008).
Neuroprotection Against Excitotoxicity and Ischemia : Schizandrin A has been found to protect neurons from glutamate-induced excitotoxicity, suggesting its role in neuroprotective mechanisms through oxidative stress modulation and mitochondrial pathway (Cheng et al., 2008). It also exhibits protective effects against oxygen and glucose deprivation/reperfusion-induced cell injury in rat cortical neurons, potentially affecting ischemic injury recovery (Wang et al., 2014).
Cancer Research
Anticancer Properties : Schizandrin A has demonstrated inhibitory effects on the proliferative and motional phenotypes of breast cancer cells (Yan & Guo, 2020). It also exhibits growth inhibition and cell cycle arrest in breast cancer cells, highlighting its potential as an antiproliferative agent (Kim et al., 2010). Additionally, Schizandrin A can inhibit non-small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis, and autophagy (Zhu et al., 2021).
Reversal of Multidrug Resistance in Cancer Cells : Schizandrin A has been found effective in reversing P-glycoprotein-mediated multidrug resistance in cancer cells, potentially through the inhibition of both the function and expression of P-glycoprotein and total protein kinase C (Huang et al., 2008).
Other Therapeutic Applications
Anti-Inflammatory and Antioxidant Effects : Schizandrin A exhibits anti-neuroinflammatory properties by upregulating phase II detoxifying/antioxidant enzymes in microglia (Park et al., 2013). It also protects against lipopolysaccharide-induced injury in H9c2 cells by downregulating Smad3, showing potential in myocardial tissue recovery (Zhang et al., 2019).
Photoprotection and Skin Cell Protection : Schizandrin B protects against UVB-induced damage in skin cells by inhibiting inflammatory pathways, suggesting its utility in photoprotection (Gao et al., 2017).
Inhibition of Mucin Secretion in Respiratory Diseases : Schizandrin has shown potential in inhibiting ATP-induced mucin secretion from airway epithelial cells, indicating its application in treating inflammatory airway diseases (Heo et al., 2006).
Treatment of Hepatic and Psychological Disorders : Schizandrin ameliorates behavioral disorders in hepatic injury mice, suggesting its effectiveness in treating anxiety and depression-like behavior in chronic liver injury (Yan et al., 2021).
Propriétés
Numéro CAS |
82042-38-4 |
|---|---|
Nom du produit |
Schizandrer A |
Formule moléculaire |
C30H32O9 |
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28+,30+/m0/s1 |
Clé InChI |
UFCGDBKFOKKVAC-HYSLPFRTSA-N |
SMILES isomérique |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
SMILES canonique |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Synonymes |
gomisin C gomisin-G PC 315 PC-315 PC315 cpd schisantherin A schizandrer A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



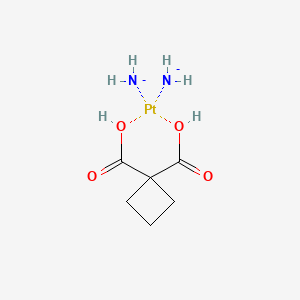
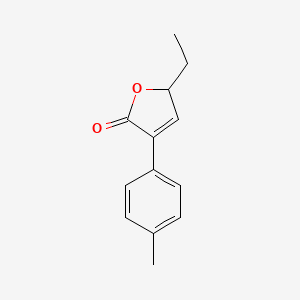
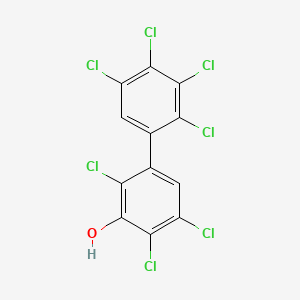
![4-[4-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]morpholine](/img/structure/B1197242.png)
![2-(2,4-dioxo-3-thiazolidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1197243.png)
![4-[[[[8-[(1-Tert-butyl-5-tetrazolyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1197244.png)
![2-fluoro-N-(2-hydroxyethyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B1197247.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 5-methylsulfinyl-N-sulfooxy-pentanimidothioate](/img/structure/B1197248.png)
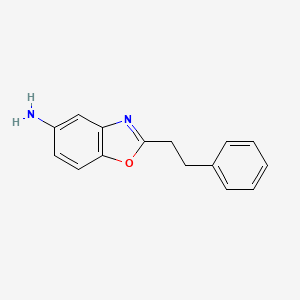
![4-[(4-Phenyl-2-thiazolyl)amino]-benzenesulfonamide](/img/structure/B1197250.png)
